
1-benzyl-N-(4-fluorophenyl)piperidin-4-amine
Overview
Description
1-Benzyl-N-(4-fluorophenyl)piperidin-4-amine is a piperidine derivative featuring a benzyl group at the 1-position and a 4-fluorophenyl substituent on the amine at the 4-position. The fluorine atom on the phenyl ring introduces electronegativity and lipophilicity, which can influence pharmacokinetic properties such as metabolic stability and membrane permeability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically involves the use of reagents such as fluorinating agents and catalysts under controlled conditions .
Industrial Production Methods: Industrial production of para-fluoro 4-ANBP follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Para-fluoro 4-ANBP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogenating agents and nucleophiles are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
Chemical Synthesis
Role as an Intermediate
1-benzyl-N-(4-fluorophenyl)piperidin-4-amine serves as a valuable intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization, making it a versatile building block in organic chemistry. The compound can be synthesized through nucleophilic substitution reactions involving piperidine derivatives and various alkyl halides or aryl halides, typically utilizing bases like sodium hydroxide or potassium carbonate under reflux conditions.
Pharmacological Potential
Research indicates that this compound exhibits several biological activities:
- Antibacterial Properties : Preliminary studies have shown that this compound demonstrates moderate to strong antibacterial activity against various strains, such as Salmonella typhi and Bacillus subtilis. This suggests potential for development as an antibacterial agent .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes like acetylcholinesterase (AChE) and urease. These properties indicate its potential therapeutic applications in treating conditions related to enzyme dysfunction .
- Anticancer Activity : Given its structural similarities to other known anticancer agents, studies have assessed its cytotoxicity against various cancer cell lines, revealing moderate efficacy that warrants further investigation into its mechanisms of action.
Medicinal Chemistry
Lead Compound in Drug Development
this compound is being explored as a lead compound for the development of new drugs targeting specific biological pathways. Its interaction with receptors and enzymes can modulate physiological responses, making it a candidate for treating diseases such as cancer and bacterial infections .
Comparative Analysis with Related Compounds
A comparative analysis highlights how variations in substituents can significantly alter the pharmacological profiles of piperidine derivatives:
Compound Name | Structural Variation | Unique Features |
---|---|---|
1-benzyl-N-(4-chlorophenyl)piperidin-4-amine | Chlorine instead of fluorine | Different biological activity due to chlorine's properties |
1-benzyl-N-(4-methylphenyl)piperidin-4-amine | Methyl group instead of fluorine | May exhibit distinct reactivity patterns |
1-benzyl-N-(4-bromophenyl)piperidin-4-amine | Bromine instead of fluorine | Different pharmacological profiles compared to fluorine |
This table illustrates how structural modifications can influence the compound's reactivity and biological activity, which is critical for drug design.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of piperidine derivatives, including this compound:
- Antibacterial Screening : In vitro assays demonstrated varying degrees of antibacterial activity among structurally similar compounds, suggesting the potential for further development into effective antibacterial agents .
- Enzyme Inhibition Studies : The compound's ability to inhibit AChE was significant, indicating potential therapeutic applications in neurodegenerative diseases .
- Anticancer Evaluation : Cytotoxicity assays against cancer cell lines revealed moderate activity, prompting further exploration into its mechanisms and efficacy against specific cancer types .
Mechanism of Action
The mechanism of action of para-fluoro 4-ANBP involves its interaction with opioid receptors in the body. The compound binds to these receptors, leading to various physiological effects. The molecular targets include the mu, delta, and kappa opioid receptors, which are involved in pain modulation and other biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 1-benzyl-N-(4-fluorophenyl)piperidin-4-amine, highlighting substituent variations, synthesis yields, and biological activities:
Structural and Functional Insights:
Substituent Effects on Activity: Halogenation: The 2,4-dichlorophenethyl analog (M22) exhibits potent NAE inhibition and antitumor activity, likely due to enhanced electron-withdrawing effects and improved target binding . In contrast, the 4-fluorophenyl substituent in the target compound may offer a balance between potency and metabolic stability due to fluorine’s smaller size and lower toxicity risk compared to chlorine . Aromatic vs. Conversely, rigid Schiff base derivatives (e.g., 9a) may prioritize planar interactions with cholinesterases .
Synthetic Accessibility: Reductive amination is a common synthesis route for 4-aminopiperidines, with yields ranging from 68% to 75% .
Pharmacokinetic Considerations :
- Fluorinated analogs generally exhibit improved metabolic stability compared to chlorinated derivatives due to reduced susceptibility to oxidative metabolism .
- LP0040, a dual Ub E1/NEDD8 E1 inhibitor derived from M22, demonstrates synergistic effects with proteasome inhibitors, suggesting that substituent optimization can enhance therapeutic synergy .
Biological Activity
1-benzyl-N-(4-fluorophenyl)piperidin-4-amine is a compound of interest due to its potential therapeutic applications and biological activities. Its structure, featuring a piperidine ring and a fluorophenyl moiety, suggests possible interactions with various biological targets, making it a candidate for pharmacological studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A piperidine ring
- A benzyl group
- A para-fluoro substituent on the phenyl ring
The biological activity of this compound may be attributed to its interaction with various receptors and enzymes in the body. Preliminary studies indicate that it may act on:
- Sigma receptors (σRs) : These receptors are known to modulate neurotransmitter systems and have implications in neuroprotection and pain management. The modulation of σRs could influence calcium signaling pathways, impacting neuronal health and function .
- Dopaminergic and noradrenergic systems : Given its structural similarity to other piperidine derivatives, it may interact with dopamine and norepinephrine receptors, potentially affecting mood, cognition, and pain perception.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, derivatives of benzylpiperazine exhibited enhanced antibacterial activity against various strains, suggesting that modifications to the piperidine structure can lead to significant biological effects .
Compound | Antibacterial Activity (Zone of Inhibition in mm) |
---|---|
This compound | TBD |
Benzylpiperazine Derivative | 9 - 12 |
Ciprofloxacin (Standard) | 18 |
Cytotoxicity
Cytotoxicity assays have shown that certain derivatives exhibit significant activity against cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with σRs, which play a role in cell survival pathways .
Case Studies
A notable case study involved the synthesis and evaluation of various piperidine derivatives for their therapeutic potential. The study highlighted that modifications in the side chains significantly influenced both the binding affinity to target receptors and the resultant biological activity. Specifically, compounds with fluorinated phenyl groups demonstrated improved potency in receptor binding assays compared to their non-fluorinated counterparts .
Properties
IUPAC Name |
1-benzyl-N-(4-fluorophenyl)piperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2/c19-16-6-8-17(9-7-16)20-18-10-12-21(13-11-18)14-15-4-2-1-3-5-15/h1-9,18,20H,10-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHCRHBAGFHFMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC=C(C=C2)F)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101037061 | |
Record name | Despropionyl N-benzyl p-fluoro norfentanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101037061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131587-27-4 | |
Record name | Despropionyl N-benzyl p-fluoro norfentanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101037061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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